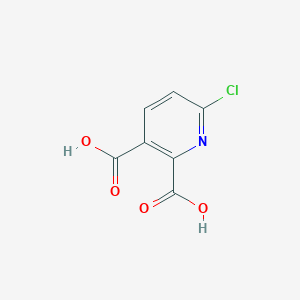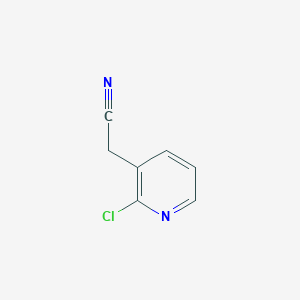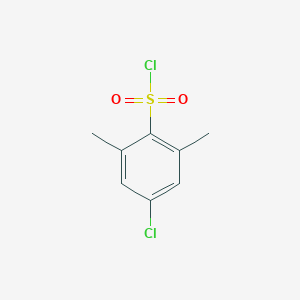
4-Chloro-2,6-dimethylbenzenesulfonyl chloride
描述
4-Chloro-2,6-dimethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the chemical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride typically involves the chlorination of 2,6-dimethylbenzenesulfonyl chloride. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
2,6-dimethylbenzenesulfonyl chloride+SOCl2→4-Chloro-2,6-dimethylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Chloro-2,6-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which activates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
科学研究应用
4-Chloro-2,6-dimethylbenzenesulfonyl chloride is used in various scientific research applications, including:
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules .
相似化合物的比较
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethylbenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4 position.
Uniqueness
4-Chloro-2,6-dimethylbenzenesulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis. The electron-withdrawing chlorine atom and electron-donating methyl groups create a unique electronic environment that influences its chemical behavior.
属性
IUPAC Name |
4-chloro-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRSOTPKWGXHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145980-63-8 | |
| Record name | 4-chloro-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
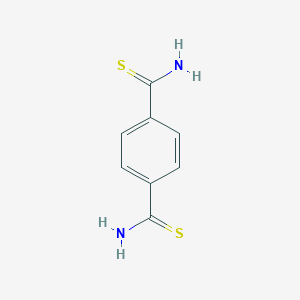
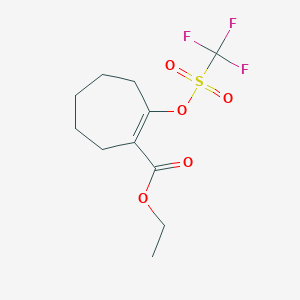
![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)

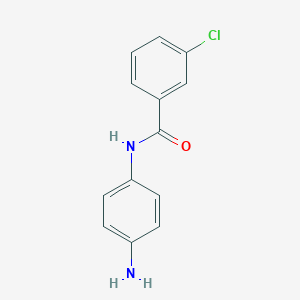
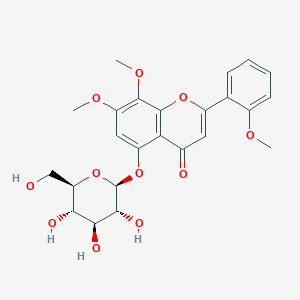
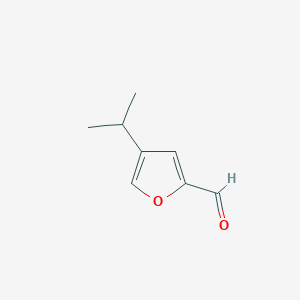
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)


